molecular formula C17H20N2O5 B2896016 Methyl 4-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethoxy]-3-methoxybenzoate CAS No. 1209453-01-9

Methyl 4-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethoxy]-3-methoxybenzoate

Cat. No. B2896016
CAS RN: 1209453-01-9
M. Wt: 332.356
InChI Key: SZPTWFRGUQWROW-UHFFFAOYSA-N
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Description

Methyl 4-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethoxy]-3-methoxybenzoate, also known as CP-690,550, is a small molecule drug that has been developed for the treatment of autoimmune diseases. It is a Janus kinase (JAK) inhibitor, which means that it blocks the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune cell function. CP-690,550 has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease, among other conditions.

Scientific Research Applications

Synthetic Methodology and Material Science

  • Polyethylene Glycol Functionalization : Sedlák et al. (2008) describe a method for alkylation of methyl 4-hydroxybenzoate with polyethylene glycol (PEG) derivatives to prepare 4-PEG oxybenzoic acids. This process, involving cyclization and hydrolysis, yields compounds with potential applications in drug delivery systems and materials science due to their enhanced solubility and biocompatibility (Sedlák et al., 2008).

Medicinal Chemistry and Drug Design

  • Antimicrobial and Antitumor Activities : Research on compounds structurally related to methyl 4-hydroxybenzoate reveals their potential in developing new antimicrobial and anticancer agents. For instance, studies on novel triazole derivatives and benzothiazole compounds have shown good to moderate antimicrobial activities against various microorganisms, indicating the potential for these compounds in creating new therapeutics (Bektaş et al., 2007).

Crystallography and Material Properties

  • Structural Analysis : Sharfalddin et al. (2020) conducted a detailed study on methyl 4-hydroxybenzoate, focusing on its crystal structure and physicochemical properties through X-ray crystallography and Hirshfeld surface analysis. Such studies are crucial for understanding the molecular interactions and stability of related compounds, which can inform their applications in pharmaceutical formulations and materials science (Sharfalddin et al., 2020).

properties

IUPAC Name

methyl 4-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethoxy]-3-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-17(10-18,12-5-6-12)19-15(20)9-24-13-7-4-11(16(21)23-3)8-14(13)22-2/h4,7-8,12H,5-6,9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPTWFRGUQWROW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)(C1CC1)NC(=O)COC2=C(C=C(C=C2)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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